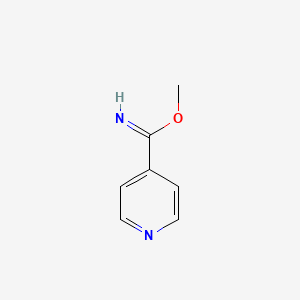

Methyl isonicotinimidate

Descripción general

Descripción

“Methyl isonicotinimidate” is a compound used as a semiochemical . It is also known as 4-pyridine carboxylic acid and isonicotinic acid methyl ester . It is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .

Synthesis Analysis

The synthesis of isonicotinamide derivatives involves quaternization reactions of isonicotinamide with methyl iodide and differently substituted 2-bromoacetophenones . This process is facilitated by microwave irradiation, which avoids standard heating and column chromatography, resulting in high yields and shorter reaction times .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isonicotinamide derivatives include the cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides . This reaction is facilitated by ultrasound irradiation, which enables the utilization of mechanical and thermal energy for chemical reactions without significantly modifying the reaction medium .Physical And Chemical Properties Analysis

Methyl isonicotinimidate is an orange/brown compound with a melting point of 16.1°C and a boiling point of 208.0°C . It is classified as toxic and is used in laboratory chemicals and the manufacture of chemical compounds .Aplicaciones Científicas De Investigación

Pharmaceutical Drug Development

Methyl isonicotinimidate is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block for creating molecules with potential therapeutic effects. For instance, it can be used to develop inhibitors targeting enzymes like BACE-1, which are implicated in diseases such as Alzheimer’s . The compound’s reactivity allows for the formation of diverse derivatives that can be screened for antimicrobial, antifungal, or antiviral properties .

Material Science

In material science, Methyl isonicotinimidate contributes to the field of cocrystallization. It can be involved in the formation of cocrystals that enhance the physicochemical properties of active pharmaceutical ingredients, such as solubility and thermal stability, which are crucial for drug formulation and delivery .

Biochemistry Research

Biochemists employ Methyl isonicotinimidate in the study of enzyme inhibition and receptor binding. It’s particularly useful in the design of assays to measure the activity of biological targets. The compound’s derivatives have been shown to possess biological activities, making them valuable for studying biochemical pathways and potential drug interactions .

Industrial Applications

Industrially, Methyl isonicotinimidate is a key intermediate in the synthesis of complex organic molecules. It’s used in the production of dyes, pigments, and other chemicals that require specific structural features for their function. Its versatility in reactions makes it a valuable asset in industrial chemistry.

Environmental Applications

While specific environmental applications of Methyl isonicotinimidate were not directly found, related compounds are often used in environmental chemistry for the remediation of pollutants and the development of green synthesis processes. Its derivatives could potentially be explored for their environmental benefits, such as in the degradation of harmful substances or in the synthesis of environmentally friendly materials .

Analytical Chemistry

In analytical chemistry, Methyl isonicotinimidate can be used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods, which is essential for quality control in both research and industry .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl isonicotinimidate is primarily used as a semiochemical . Semiochemicals are chemicals that carry a message for the purpose of communication.

Mode of Action

It is known to influence the movement of thrips , suggesting it may interact with sensory receptors in these insects

Result of Action

Methyl isonicotinimidate is known to influence the movement of thrips . This suggests that it may have a role in pest management, particularly in greenhouses.

Propiedades

IUPAC Name |

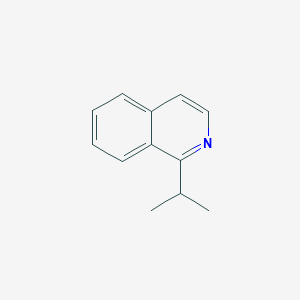

methyl pyridine-4-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHSZWGAZDIXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480975 | |

| Record name | Methyl isonicotinimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35451-46-8 | |

| Record name | Methyl isonicotinimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)